methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a 4-(N,N-dipropylsulfamoyl)benzamido group at position 2. This compound is synthesized through multi-step reactions, including amide coupling and sulfonylation, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
methyl 3-[[4-(dipropylsulfamoyl)benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-4-14-25(15-5-2)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-6-7-9-19(18)31-21(20)23(27)30-3/h6-13H,4-5,14-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYJTQSAMHOSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzamido group with N,N-dipropylsulfamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[b]thiophene Cores
- Ethyl 3-(methoxymethoxy)benzo[b]thiophene-2-carboxylate () :
- Core : Benzo[b]thiophene with a methyl ester at position 2.
- Substituent at position 3 : Methoxymethoxy group.
- Key Differences : Lacks the sulfamoyl-benzamido group, resulting in lower polarity and reduced hydrogen-bonding capacity. The methoxymethoxy group may enhance lipophilicity compared to the target compound .
- Synthesis : Prepared via Friedel-Crafts acylation and etherification, contrasting with the target’s amide-coupling steps.
Thiophene-Based Analogues
- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Core: Thiophene with ester groups at positions 2 and 3. Substituents: Acetamido and methyl groups. Key Differences: The thiophene core lacks the fused benzene ring of benzo[b]thiophene, reducing aromatic stability. The dual ester groups increase hydrophilicity, while the acetamido group provides a hydrogen-bond donor absent in the target compound . Physicochemical Properties: IR spectra show C=O stretches at ~1670–1690 cm⁻¹, similar to the target’s ester/amide bands (~1680 cm⁻¹) .
- Methyl 3-amino-4-methylthiophene-2-carboxylate (): Core: Thiophene with a methyl ester at position 2. Substituents: Amino and methyl groups at positions 3 and 4. Key Differences: The amino group introduces basicity, contrasting with the target’s neutral sulfamoyl-benzamido group. This compound’s smaller substituents may improve membrane permeability compared to the bulky target .
Sulfonamide/Sulfamoyl-Containing Analogues
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :
- Core : 1,2,4-Triazole with aryl sulfonyl groups.
- Key Differences : The sulfonyl group (SO₂) in these compounds differs electronically from the target’s sulfamoyl group (SO₂NH), which has N,N-dipropyl substituents. The sulfamoyl group in the target may exhibit stronger hydrogen-bond acceptor capacity due to the NH moiety .
- Spectral Data : IR spectra of sulfonamides show νS=O stretches at ~1150–1250 cm⁻¹, whereas the target’s sulfamoyl group would display νS=O and νN-H bands at ~1250 cm⁻¹ and ~3300 cm⁻¹, respectively .
Comparative Data Table
Research Findings and Implications
- Solubility : The target’s amide and ester groups enhance water solubility relative to purely aromatic analogues (e.g., ), but the dipropyl chains may counteract this by increasing hydrophobicity.
- Synthetic Complexity : The target requires precise amide coupling and sulfamoylation steps, whereas simpler analogues (e.g., ) are synthesized via fewer steps, impacting scalability .
Biological Activity
Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[b]thiophene core
- A carboxylate group
- A sulfamoyl moiety
This structural diversity contributes to its potential bioactivity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 µg/mL for certain derivatives . The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 2.73 | MDR Mycobacterium |
| 8c | 0.60 | Dormant M. bovis BCG |
| 8g | 0.61 | Dormant M. bovis BCG |
Anticancer Activity
The compound also shows promise in cancer research. Benzothiophene derivatives have been reported to exert anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation . For instance, compounds derived from this class have demonstrated selective cytotoxicity against human cancer cell lines such as HeLa cells.
Case Study: Anticancer Efficacy
In a study examining the effects of benzothiophene derivatives on cancer cells, several compounds were found to significantly reduce cell viability at concentrations as low as 10 µM, indicating their potential as therapeutic agents in oncology.
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound may exhibit:
- Anti-inflammatory effects : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.
- Antioxidant properties : They can scavenge free radicals, contributing to their protective effects against oxidative stress .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with specific enzymes involved in bacterial metabolism and cancer cell proliferation. For example, docking simulations with the decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme indicated a favorable binding mode similar to that of known inhibitors . This interaction could elucidate the compound's mechanism of action against Mycobacterium tuberculosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
